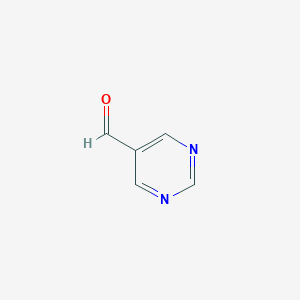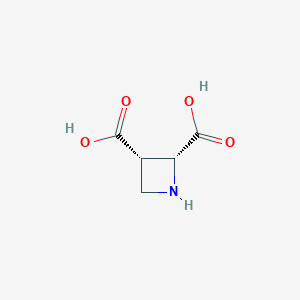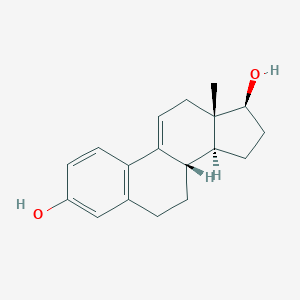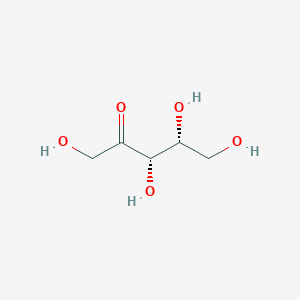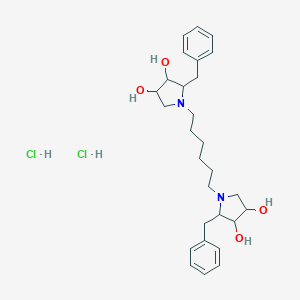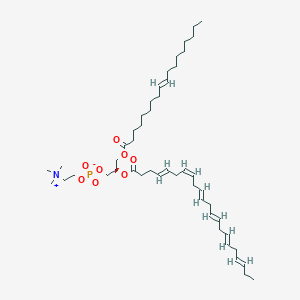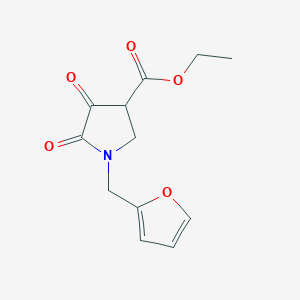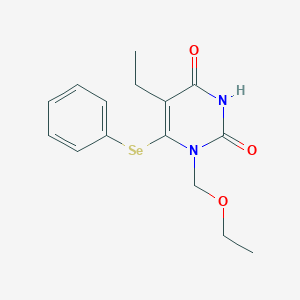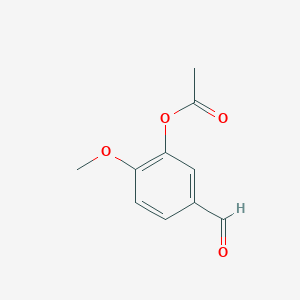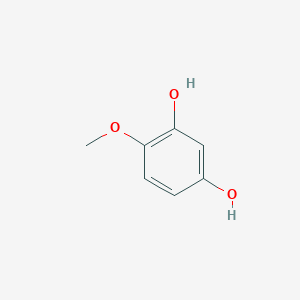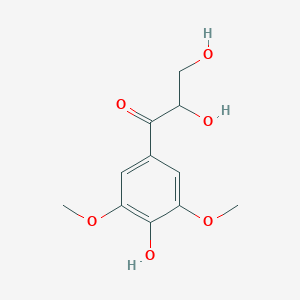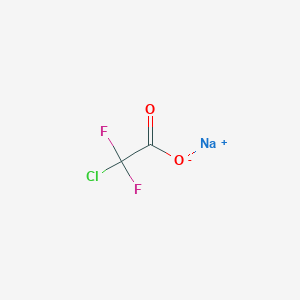
Natriumchlordifluoroacetat
Übersicht
Beschreibung
Sodium chlorodifluoroacetate is an organofluorine compound with the chemical formula CF₂ClCO₂Na. It is a white solid that is formed by the neutralization of chlorodifluoroacetic acid with sodium hydroxide. This compound is of significant interest in organic chemistry due to its role as a source of difluorocarbene, which is a valuable intermediate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Sodium chlorodifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for generating difluorocarbene, which is a key intermediate in the synthesis of various fluorinated compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing fluorine atoms.
Agriculture: It is used in the production of agrochemicals, including pesticides and herbicides.
Material Science: Sodium chlorodifluoroacetate is utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
Target of Action
Sodium chlorodifluoroacetate is an organofluorine compound . It is primarily used as a source of difluorocarbene , a reactive intermediate in organic chemistry. Difluorocarbene can react with a variety of substrates, making it a versatile tool in the synthesis of a wide range of compounds .
Mode of Action
The compound is a salt formed by neutralizing chlorodifluoroacetic acid with sodium hydroxide . The conversion of sodium chlorodifluoroacetate is proposed to start with decarboxylation, which generates the carbanion ClF2C− . This carbanion can then react with various substrates in the presence of a solvent such as diglyme . One set of applications is difluoro cyclopropanation . Thermal decomposition of sodium chlorodifluoroacetate in the presence of triphenylphosphine and an aldehyde allows for Wittig-like reactions .
Result of Action
The molecular and cellular effects of sodium chlorodifluoroacetate are largely dependent on the specific reactions it is involved in. As a source of difluorocarbene, it can participate in a variety of reactions, leading to the formation of diverse compounds . The specific effects would therefore depend on the nature of these compounds and their interactions with cellular components.
Action Environment
The action of sodium chlorodifluoroacetate can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemische Analyse
Biochemical Properties
It is known that Sodium chlorodifluoroacetate can be used as a source of difluorocarbene , which can interact with various biomolecules in biochemical reactions .
Molecular Mechanism
The molecular mechanism of Sodium chlorodifluoroacetate involves the generation of difluorocarbene . The conversion of Sodium chlorodifluoroacetate is proposed to start with decarboxylation, which generates the carbanion ClF2C− .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium chlorodifluoroacetate is synthesized by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction typically involves dissolving chlorodifluoroacetic acid in an appropriate solvent, such as ether, and then adding a solution of sodium hydroxide. The mixture is stirred at low temperatures to ensure complete neutralization, and the resulting product is isolated by evaporating the solvent and drying the residue .
Industrial Production Methods: In industrial settings, the production of sodium chlorodifluoroacetate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium chlorodifluoroacetate undergoes several types of chemical reactions, including:
Decarboxylation: When heated, it decomposes to produce difluorocarbene (CF₂), sodium chloride, and carbon dioxide.
Cyclopropanation: Difluorocarbene generated from sodium chlorodifluoroacetate can react with alkenes to form difluorocyclopropanes.
Wittig-like Reactions: In the presence of triphenylphosphine and an aldehyde, sodium chlorodifluoroacetate can undergo a Wittig-like reaction to form difluoroolefins.
Common Reagents and Conditions:
Solvents: Diglyme is commonly used as a solvent in these reactions.
Reagents: Triphenylphosphine is often used in Wittig-like reactions involving sodium chlorodifluoroacetate.
Major Products:
Difluorocarbene (CF₂): A highly reactive intermediate used in various organic synthesis reactions.
Difluorocyclopropanes: Formed through cyclopropanation reactions.
Difluoroolefins: Produced in Wittig-like reactions.
Vergleich Mit ähnlichen Verbindungen
Chlorodifluoroacetic Acid (CF₂ClCOOH): The parent acid from which sodium chlorodifluoroacetate is derived.
Difluoroacetic Acid (CF₂HCOOH): Another fluorinated acetic acid with similar reactivity but different substituents.
Trifluoroacetic Acid (CF₃COOH): A related compound with three fluorine atoms, used in similar applications.
Uniqueness: Sodium chlorodifluoroacetate is unique due to its ability to generate difluorocarbene, a highly reactive intermediate that can participate in a wide range of chemical reactions.
Eigenschaften
IUPAC Name |
sodium;2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTAVLDNYYEJHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-04-0 (Parent) | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062049 | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895-39-2 | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary use of sodium chlorodifluoroacetate in organic synthesis?
A1: Sodium chlorodifluoroacetate (ClCF2COONa) is predominantly employed as a precursor for generating difluorocarbene (:CF2) [, , , , , , , , , ]. This reactive intermediate plays a crucial role in various organic transformations, including difluoromethylation reactions and the synthesis of difluorinated compounds.
Q2: How does sodium chlorodifluoroacetate decompose to generate difluorocarbene?
A2: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation, releasing carbon dioxide (CO2) and generating difluorocarbene [, , ]. This decomposition pathway is frequently exploited in synthetic chemistry to introduce the difluoromethylene group into target molecules.
Q3: Can you provide an example of a specific reaction where sodium chlorodifluoroacetate is used to introduce a difluoromethylene group?
A3: Sodium chlorodifluoroacetate facilitates the synthesis of β-difluoromethoxy vinyl sulfones through the O-difluoromethylation of β-ketosulfones []. This reaction highlights the utility of ClCF2COONa as a practical and regioselective difluoromethylating agent.
Q4: Does sodium chlorodifluoroacetate always require high temperatures to generate difluorocarbene?
A4: While high temperatures are commonly employed, research indicates that difluorocarbene generation from sodium chlorodifluoroacetate can also occur at lower temperatures using specific catalysts. For instance, N,N-dimethylformamide (DMF) can promote difluorocarbene formation from ClCF2COONa without additional additives [].
Q5: Besides difluoromethylation, what other types of reactions can be achieved using sodium chlorodifluoroacetate?
A5: Sodium chlorodifluoroacetate displays versatility in organic synthesis beyond difluoromethylation. It can be utilized for:
- Formylation of Propargylic Alcohols: Serving as both a difluorocarbene precursor and a formylating reagent [].
- Synthesis of Chlorohydrins: Facilitating the ring-opening of glycidyl ethers in an unexpected mechanism [].
- Formation of Phenanthrene-9,10-diyl carbonate: Reacting with phenanthrene-9,10-quinone upon thermal decomposition [].
Q6: Are there any studies exploring the reactivity of sodium chlorodifluoroacetate with fullerenes?
A6: Yes, research has shown that sodium chlorodifluoroacetate reacts with fullerene C70 to yield isomeric difluoromethylenated derivatives []. This reaction is proposed to proceed via a two-stage nucleophilic cyclopropanation mechanism, providing access to unique fullerene derivatives.
Q7: Has sodium chlorodifluoroacetate been investigated for surface modification applications?
A7: Sodium chlorodifluoroacetate has demonstrated potential for modifying polymer and fiber surfaces []. Pyrolysis of ClCF2COONa generates difluorocarbene, which interacts with the surface, potentially leading to altered surface properties like reduced critical surface tension.
Q8: Are there any known limitations or drawbacks associated with using sodium chlorodifluoroacetate in synthesis?
A8: One limitation is the potential for side reactions due to the high reactivity of difluorocarbene. Additionally, optimizing reaction conditions, including temperature and solvent choice, is often crucial to achieve desired selectivity and yield.
Q9: What spectroscopic techniques are commonly employed to characterize sodium chlorodifluoroacetate and its reaction products?
A9: Commonly employed techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 19F NMR, to analyze fluorine-containing compounds [, ].
- Infrared (IR) Spectroscopy: To identify functional groups and characterize chemical bonds [].
Q10: Is there any computational chemistry research related to sodium chlorodifluoroacetate?
A10: Computational methods, such as density functional theory (DFT) calculations, have been used to investigate the reaction pathways and energetics involved in reactions using sodium chlorodifluoroacetate []. These studies provide insights into reaction mechanisms and guide synthetic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


